molecular formula C18H17N3O2S B2606283 1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide CAS No. 1396873-42-9

1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide

Cat. No.: B2606283
CAS No.: 1396873-42-9
M. Wt: 339.41
InChI Key: IMUTZCYXTKNTJS-UHFFFAOYSA-N
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Description

1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide is a synthetic organic compound that features a complex structure incorporating an indole moiety, a thiophene ring, and an azetidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indole Moiety: Starting from an indole derivative, the indole-3-carbonyl group is introduced through acylation reactions.

    Azetidine Ring Formation: The azetidine ring is synthesized via cyclization reactions, often involving azetidine-3-carboxylic acid or its derivatives.

    Thiophene Ring Introduction: The thiophene ring is incorporated through nucleophilic substitution reactions, where thiophen-2-ylmethylamine reacts with the azetidine intermediate.

    Final Coupling: The final step involves coupling the indole and azetidine intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent) for scalability.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the indole or thiophene rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted indole or thiophene derivatives.

Scientific Research Applications

1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific biological pathways.

    Biological Studies: Investigating its interactions with enzymes, receptors, or other biomolecules.

    Material Science: Exploring its properties for use in organic electronics or as a building block for advanced materials.

    Chemical Biology: Studying its role in modulating biological processes or as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to proteins, enzymes, or receptors, influencing their activity.

    Pathways Involved: It can modulate signaling pathways, such as kinase or G-protein coupled receptor pathways, leading to downstream biological effects.

Comparison with Similar Compounds

  • 1-(1H-indole-3-carbonyl)-N-(phenylmethyl)azetidine-3-carboxamide
  • 1-(1H-indole-3-carbonyl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide
  • 1-(1H-indole-3-carbonyl)-N-(furan-2-ylmethyl)azetidine-3-carboxamide

Comparison:

  • Structural Differences: The primary difference lies in the substituent on the azetidine ring (thiophene vs. phenyl, pyridine, or furan).
  • Unique Properties: The presence of the thiophene ring in 1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide may confer unique electronic properties, influencing its reactivity and interactions.
  • Applications: While similar compounds may share some applications, the specific structure of this compound can make it more suitable for certain biological or material science applications.

Properties

IUPAC Name

1-(1H-indole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-17(20-8-13-4-3-7-24-13)12-10-21(11-12)18(23)15-9-19-16-6-2-1-5-14(15)16/h1-7,9,12,19H,8,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUTZCYXTKNTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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